[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride
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Overview
Description
“[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride” is a chemical compound with the CAS Number: 2169997-56-0 . It has a molecular weight of 287.62 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methanamine trihydrochloride . The InChI code for this compound is 1S/C9H14N4.3ClH/c1-13-3-2-8-7(6-13)5-11-9(4-10)12-8;;;/h5H,2-4,6,10H2,1H3;3*1H .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Properties
- A study explored the synthesis and properties of derivatives of pyrimidin-5-ylpropanoic acids and 8-aryl-4-methyl- and 4,6-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido-[2,3-d]pyrimidin-7-ones, highlighting their potential in developing compounds with antibacterial properties (Harutyunyan et al., 2015).
- Another research focused on the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, introducing a new class of compounds with favorable cerebral and peripheral effects (Furrer et al., 1994).
Chemical Reactions and Potential Applications
- Research into the reactions of ethyl 4-amino-6-(ethoxycarbonylmethyl)-2-phenylpyrimidine-5-carboxylate with hydrazines has led to the synthesis of new substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones, opening pathways for creating functionally substituted compounds (Komkov et al., 2008).
- A novel synthesis approach was utilized to create tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Friary et al., 1993).
Antimicrobial and Biological Activities
- The synthesis, characterization, and evaluation of antimicrobial activity of substituted tricyclic compounds, including 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities, underscoring the potential of pyrimidine derivatives in pharmaceutical applications (Mittal et al., 2011).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride involves the reaction of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is reacted with formaldehyde and ammonium chloride in the presence of a suitable solvent and catalyst to form the intermediate [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine.", "Step 2: The intermediate is then reduced with sodium borohydride to form the amine.", "Step 3: The amine is quaternized with hydrochloric acid to form the final product [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride." ] } | |
CAS No. |
2169997-56-0 |
Molecular Formula |
C9H15ClN4 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-13-3-2-8-7(6-13)5-11-9(4-10)12-8;/h5H,2-4,6,10H2,1H3;1H |
InChI Key |
HDJPBXHHGJZYKJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC(=NC=C2C1)CN.Cl.Cl.Cl |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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